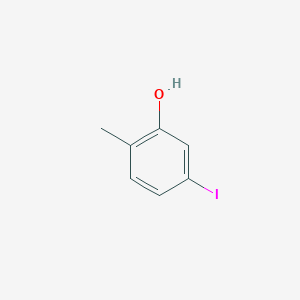

5-Iodo-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVBRLLERZUWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183803-06-7 | |

| Record name | 5-iodo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 5-Iodo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of 5-Iodo-2-methylphenol.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1][2] |

| Molecular Weight | 234.03 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 183803-06-7 | [1][2] |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-6 |

| ~7.2 | dd | 1H | H-4 |

| ~6.8 | d | 1H | H-3 |

| ~5.0 | s (broad) | 1H | -OH |

| ~2.2 | s | 3H | -CH₃ |

Interpretation:

-

The aromatic protons (H-3, H-4, and H-6) will appear in the downfield region (δ 6.5-8.0 ppm). The iodine atom, being an electron-withdrawing group, will deshield the adjacent protons. The hydroxyl and methyl groups are electron-donating, which will shield the ortho and para protons.

-

The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

-

The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 (C-OH) |

| ~138 | C-5 (C-I) |

| ~135 | C-6 |

| ~130 | C-4 |

| ~120 | C-2 (C-CH₃) |

| ~115 | C-3 |

| ~20 | -CH₃ |

Interpretation:

-

The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic carbon.

-

The carbon bonded to the iodine atom (C-5) will also be significantly downfield.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-140 ppm).

-

The methyl carbon will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

| ~800 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-I stretch |

Interpretation:

The IR spectrum will be characterized by a broad O-H stretching band, typical for phenols. The aromatic C-H and C=C stretching bands will confirm the presence of the benzene ring. The C-O stretch of the phenol and the C-I stretch will also be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 234 | High | [M]⁺ (Molecular ion) |

| 219 | Moderate | [M - CH₃]⁺ |

| 107 | High | [M - I]⁺ |

| 79 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) at m/z 234 will confirm the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the methyl group ([M - CH₃]⁺) and the iodine atom ([M - I]⁺). The peak at m/z 107, corresponding to the loss of the iodine atom, is expected to be a major fragment due to the relative weakness of the C-I bond. Other fragments corresponding to the phenol and phenyl cations are also anticipated.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the sample into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

The separated compound will then enter the Mass Spectrometer.

-

The sample will be ionized (e.g., by electron ionization).

-

The resulting ions will be separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. The predicted data and experimental protocols outlined in this guide offer a comprehensive resource for the characterization of this compound, enabling researchers in drug discovery and organic synthesis to confidently identify and utilize this compound in their work.

References

An In-depth Technical Guide to 5-Iodo-2-methylphenol: From Synthesis to Application

This guide provides a comprehensive technical overview of 5-Iodo-2-methylphenol, a halogenated aromatic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into the compound's discovery and historical context, its synthesis with a focus on regioselectivity, detailed characterization, and its emerging applications as a versatile chemical intermediate.

Introduction and Historical Context

This compound, also known as 5-iodo-o-cresol, with the CAS number 183803-06-7, is a substituted phenol that has garnered attention as a valuable building block in the synthesis of more complex molecules.[1] While a singular "discovery" event for this specific isomer is not prominently documented in early chemical literature, its existence and synthesis are a logical extension of the broader field of electrophilic halogenation of phenols, a class of reactions extensively studied since the 19th century.

The history of iodinated phenols is intertwined with the development of antiseptics and disinfectants. However, the more nuanced application of specific isomers like this compound as synthetic intermediates is a more contemporary development, driven by the need for precisely functionalized aromatic rings in drug discovery and materials science. Its utility lies in the presence of three key features: a nucleophilic hydroxyl group, a sterically accessible aromatic ring, and a reactive carbon-iodine bond that can participate in a variety of cross-coupling reactions.

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 2-methylphenol (o-cresol), possesses two activating groups: a hydroxyl (-OH) group and a methyl (-CH₃) group. Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[2][3][4]

The interplay of these directing effects governs the regiochemical outcome of the iodination reaction. The hydroxyl group is a more powerful activating group than the methyl group.[5] The positions ortho and para to the hydroxyl group are at carbons 3, 5, and the carbon bearing the methyl group. The methyl group directs to positions 3 and 5. Therefore, the positions most activated for electrophilic attack are at carbons 3 and 5.

Steric hindrance also plays a crucial role. The position ortho to the bulky methyl group (carbon 3) is sterically hindered. Consequently, the incoming electrophile (an iodinating agent) will preferentially attack the less sterically hindered para position relative to the hydroxyl group, which is carbon 5.

A common and effective method for the iodination of phenols involves the use of molecular iodine in the presence of an oxidizing agent.[6] The oxidizing agent converts iodide (I⁻), formed as a byproduct, back to the electrophilic iodine species, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-methylphenol (o-cresol)

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Ethanol

-

Sodium thiosulfate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) in ethanol.

-

To this solution, add powdered iodine (1.0 eq).

-

Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₇IO |

| Molecular Weight | 234.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 183803-06-7 |

Table 1: Physical and Chemical Properties of this compound. [1][7]

Spectroscopic Data

The following data are representative of the spectroscopic characterization of this compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 2.0 Hz, 1H), 7.39 (dd, J = 8.4, 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 5.01 (s, 1H, -OH), 2.22 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 138.8, 136.2, 122.9, 116.1, 85.6, 15.8.

-

Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1580, 1480 (aromatic C=C stretch), 810 (C-I stretch).

-

Mass Spectrometry (MS) (EI, 70 eV): m/z (%) = 234 (M⁺, 100), 107, 77.

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-I bond in various cross-coupling reactions. While specific, large-scale industrial applications are not widely documented, its utility is evident in its commercial availability as a research chemical and its appearance as an intermediate in patent literature for the synthesis of bioactive compounds.

The C-I bond can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position of the 2-methylphenol scaffold. This makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

For instance, iodinated phenols are precursors in the synthesis of various pharmaceutical intermediates.[8] The general synthetic utility is outlined in the workflow below.

The resulting functionalized 2-methylphenol derivatives can be further elaborated to generate libraries of compounds for screening in drug discovery programs. The phenolic hydroxyl group can also be modified, for example, through etherification or esterification, to modulate the physicochemical properties of the final products.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation is a practical illustration of the principles of regioselectivity in electrophilic aromatic substitution. The presence of a reactive iodine atom, a hydroxyl group, and a methyl group on the aromatic ring provides multiple avenues for further chemical modification. While its historical discovery is not a singular event, its contemporary value in synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research, is clear. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

- 1. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C7H7IO) [pubchemlite.lcsb.uni.lu]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide on the Potential Applications of 5-Iodo-2-methylphenol in Organic Chemistry

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Iodo-2-methylphenol has emerged as a particularly valuable building block, offering a trifecta of reactive sites that can be manipulated with a high degree of chemoselectivity. This guide is designed to provide a comprehensive technical overview of this reagent, moving beyond a simple catalog of reactions to offer deeper insights into the causality of experimental choices and the logical flow of synthetic design. Our focus is on empowering researchers to harness the full potential of this versatile molecule in their own synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.

Part 1: Core Chemical Profile and Strategic Value

This compound (CAS No: 183803-06-7) is a crystalline solid characterized by the presence of a hydroxyl group, a methyl substituent, and an iodine atom on a benzene ring.[1][2][3][4][5] This specific arrangement of functional groups is not a random assortment; it is a carefully orchestrated platform for diverse chemical transformations.

-

The Aryl Iodide: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many catalytic cross-coupling reactions. This makes it a prime handle for introducing new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[6][7]

-

The Phenolic Hydroxyl Group: This group is a versatile player. It can act as a nucleophile, be converted into a directing group for ortho-lithiation, or participate in cyclization reactions. Its acidity also allows for straightforward protection and deprotection strategies.

-

The Methyl Group: The electronic and steric influence of the methyl group can influence the regioselectivity of subsequent reactions on the aromatic ring.

This inherent multifunctionality allows for sequential and controlled modifications, making it a powerful tool for building molecular complexity from a relatively simple starting point.

Physicochemical and Spectroscopic Data Summary

A foundational understanding of a reagent's properties is critical for its effective use and for troubleshooting experimental challenges.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1][3] |

| Molecular Weight | 234.04 g/mol | [3][8] |

| Appearance | Solid | [1] |

| CAS Number | 183803-06-7 | [1][2][3][4][5] |

Spectroscopic Hallmarks: The identity and purity of this compound can be readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.[9][10]

Part 2: Key Synthetic Transformations and Mechanistic Considerations

The true utility of this compound is revealed through its diverse reactivity in a range of powerful synthetic transformations.

2.1 Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably one of the most important and widely used reactions for the formation of C-C bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.[7][11][12][13]

Expertise in Action: Causality in a Suzuki Coupling

The choice of catalyst, ligand, base, and solvent system is not arbitrary; it is a carefully considered decision based on the specific substrates involved. For a sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand is often employed. This is because such ligands promote the crucial oxidative addition step and facilitate the final reductive elimination that forms the desired product.

Workflow Diagram: A Generalized Suzuki-Miyaura Coupling Protocol

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

2.2 Synthesis of Dibenzofurans: A Pathway to Bioactive Cores

Dibenzofurans are an important class of heterocyclic compounds found in a number of biologically active molecules.[14] this compound can serve as a key starting material for the synthesis of substituted dibenzofurans through a palladium-catalyzed intramolecular cyclization of an O-arylated intermediate.

Authoritative Grounding: The synthesis of dibenzofurans from o-iododiaryl ethers is a well-established transformation.[14] This process often involves an intramolecular Heck-type reaction or a C-H activation pathway.

2.3 Formation of Diaryliodonium Salts: Accessing Hypervalent Iodine Chemistry

Diaryliodonium salts are versatile reagents that act as electrophilic arylating agents.[15][16] this compound can be oxidized in the presence of another arene to form unsymmetrical diaryliodonium salts. These salts can then be used to transfer the 2-methyl-5-hydroxyphenyl group to a variety of nucleophiles under mild conditions.

Trustworthiness Through Self-Validation: The formation of the diaryliodonium salt is often visually apparent, with the product precipitating from the reaction mixture. The identity and purity of the salt can be unequivocally confirmed by NMR spectroscopy, where the protons on the aromatic rings attached to the iodine(III) center are significantly deshielded.

Logical Relationship Diagram: The Utility of Diaryliodonium Salts

Caption: The transformation of this compound into a diaryliodonium salt for subsequent arylation reactions.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary depending on the specific substrates and equipment used.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Future Directions and Advanced Applications

The synthetic utility of this compound is continually expanding. Emerging areas of application include:

-

Medicinal Chemistry: Its use as a scaffold in the synthesis of novel kinase inhibitors and other therapeutic agents is an active area of research.

-

Materials Science: The incorporation of this unit into polymers and other materials can impart unique optical and electronic properties.

-

Ligand Synthesis: The biaryl products derived from this compound can be further elaborated into complex ligands for transition metal catalysis.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for the efficient and controlled construction of complex organic molecules. A thorough understanding of its reactivity, coupled with a logical approach to experimental design, will continue to empower researchers to develop innovative solutions in drug discovery, materials science, and beyond.

References

- 1. This compound | 183803-06-7 [sigmaaldrich.com]

- 2. 183803-06-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 183803-06-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | CAS#:183803-06-7 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(183803-06-7) 1H NMR [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Iodonium salt synthesis [organic-chemistry.org]

- 16. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Reactivity and Stability of 5-Iodo-2-methylphenol

Foreword: Understanding the Landscape of 5-Iodo-2-methylphenol

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, the selection of building blocks is paramount. This compound, a seemingly simple aromatic compound, presents a fascinating case study in the interplay of activating and deactivating groups, steric hindrance, and the unique chemistry of the carbon-iodine bond. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of the core principles governing the reactivity and stability of this versatile intermediate. Our journey will delve into the "why" behind the "how," empowering you to make informed decisions in your synthetic strategies and to anticipate the challenges and opportunities this molecule presents. We will explore its utility in forming new carbon-carbon bonds, a cornerstone of modern drug discovery, and dissect the factors that influence its shelf-life and degradation pathways. This document is designed to be a trusted companion in your laboratory, providing both the foundational knowledge and the practical insights necessary to harness the full potential of this compound.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular weight of 234.04 g/mol .[1][2] Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, gives rise to a unique set of properties that dictate its behavior in chemical reactions and its stability under various conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1] |

| Molecular Weight | 234.04 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Temperature | 4°C, protect from light | |

| XlogP | 2.6 | [3] |

| CAS Number | 183803-06-7 | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by their position relative to the iodo, methyl, and hydroxyl groups. The methyl protons will appear as a singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift at a higher field compared to the other aromatic carbons.

-

FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 234. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the molecular ion region. Fragmentation patterns will likely involve the loss of iodine and other characteristic fragments.[3]

The Duality of Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is a captivating story of electronic and steric effects. The hydroxyl and methyl groups are activating, electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the bulky iodine atom, while a deactivating group in terms of electrophilic aromatic substitution, provides a crucial handle for a plethora of cross-coupling reactions.

The Aromatic Core: Electrophilic Substitution

The activating nature of the hydroxyl and methyl groups directs incoming electrophiles to the ortho and para positions. However, the existing substitution pattern on this compound means that further electrophilic substitution is likely to be complex and may lead to a mixture of products. The positions ortho and para to the powerful activating hydroxyl group are already occupied or sterically hindered.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The true synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in drug development for the construction of complex molecular scaffolds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5][6]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[7][8] This reaction is particularly valuable for the introduction of linear, rigid alkynyl linkers in drug candidates.

Caption: Key components of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

The following protocol outlines a standard procedure for the Sonogashira coupling of this compound. The reaction is sensitive to oxygen, and thus, maintaining an inert atmosphere is crucial for its success.[8][9][10]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous solvent and triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Stability Profile: A Multifaceted Assessment

The stability of this compound is a critical parameter that influences its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may affect reaction yields, product purity, and potentially, the toxicological profile of the final compound. A comprehensive stability assessment involves subjecting the molecule to a variety of stress conditions.

Photochemical Stability

Aryl iodides are known to be susceptible to photodecomposition. The relatively weak carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. For this compound, this would likely result in the formation of a 2-methyl-5-phenoxyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, including dimerization, polymerization, and reaction with solvents or other molecules present in the system. The primary photodegradation pathway is anticipated to be deiodination.[11]

Caption: Proposed photochemical degradation pathway of this compound.

To mitigate photodegradation, it is imperative to store this compound in amber vials or otherwise protected from light.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Similar to photochemical degradation, the primary thermal degradation pathway is expected to be the cleavage of the C-I bond. This process can be accelerated in the presence of radical initiators or certain metals. The resulting radicals can lead to the formation of a complex mixture of degradation products. While specific data for this compound is not available, studies on other aryl iodides suggest that deiodination is a common thermal degradation pathway.

Hydrolytic Stability

The stability of this compound in aqueous solutions under different pH conditions is a critical consideration, especially for applications in biological systems or for reactions conducted in aqueous media.

-

Acidic Conditions: Under acidic conditions, the phenolic hydroxyl group is unlikely to be significantly affected. The C-I bond is generally stable to acid hydrolysis.

-

Basic Conditions: In the presence of a strong base, the phenolic proton will be abstracted to form the corresponding phenoxide. While the C-I bond is generally resistant to hydrolysis, prolonged exposure to harsh basic conditions and elevated temperatures could potentially lead to nucleophilic aromatic substitution, although this is generally a difficult reaction for aryl iodides.

Oxidative Stability

The phenolic moiety of this compound is susceptible to oxidation. Common laboratory oxidants, such as hydrogen peroxide, can oxidize phenols to quinones or other colored degradation products.[12][13] The presence of the electron-donating methyl group may further activate the ring towards oxidation. It is therefore advisable to avoid strong oxidizing agents when working with this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][14] It may also cause respiratory irritation.[1][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It is recommended to store it at 4°C and protected from light to minimize degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the arsenal of the synthetic chemist. Its predictable reactivity in cornerstone cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable avenue for the construction of complex molecular architectures. However, a thorough understanding of its stability profile is paramount to its successful application. The susceptibility of the carbon-iodine bond to both photochemical and thermal cleavage necessitates careful handling and storage to ensure the integrity of the starting material and the purity of the resulting products.

The insights provided in this guide serve as a foundation for the rational design of synthetic routes and the development of robust experimental protocols. Future research endeavors could focus on a more detailed kinetic analysis of its degradation under various stress conditions to build predictive stability models. Furthermore, the exploration of its utility in other emerging cross-coupling methodologies will undoubtedly expand its role in the synthesis of novel therapeutic agents and functional materials. As our understanding of this and similar building blocks deepens, so too does our ability to innovate and advance the frontiers of chemical synthesis.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PubChemLite - this compound (C7H7IO) [pubchemlite.lcsb.uni.lu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2006038893A1 - Oxidation of phenolic compound with hydrogen peroxide generated in the presence of the phenolic compound - Google Patents [patents.google.com]

- 13. Phenolic Oxidation Using H2O2 via in Situ Generated para-Quinone Methides for the Preparation of para-Spiroepoxydienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

A Researcher's Comprehensive Guide to 5-Iodo-2-methylphenol: Commercial Availability, Quality Control, and Synthesis Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Iodo-2-methylphenol (CAS No. 183803-06-7), a key building block in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple supplier list to offer practical insights into sourcing, quality verification, and the synthetic rationale that underpins potential impurities. It is designed to empower researchers to make informed decisions when procuring and utilizing this critical reagent.

Strategic Importance in Medicinal Chemistry

This compound, also known as 5-iodo-o-cresol, is an aromatic organic compound with the molecular formula C₇H₇IO.[1] Its utility in drug development is significant, primarily serving as a functionalized building block. The presence of an iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of the 2-methylphenol moiety into more complex molecular scaffolds.

A notable application is its use as a starting reagent in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (PPARδ), such as the well-known research compound GW501516, which has been investigated as a potential drug for treating obesity and metabolic disorders.[2][3] The reliability of complex synthetic routes in drug discovery is fundamentally dependent on the quality and purity of such starting materials, making a thorough understanding of their commercial landscape and analytical verification essential.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to research and development quantities. Purity levels are typically offered at ≥97% or ≥98%. When selecting a supplier, researchers should consider not only price and availability but also the comprehensiveness of the technical documentation provided, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | CAS Number | Stated Purity | Available Quantities | Product Page Link |

| Sigma-Aldrich | 183803-06-7 | ≥98% | 100 mg - 10 g | --INVALID-LINK--[4] |

| Apollo Scientific | 183803-06-7 | 98% | 100 mg - 25 g | --INVALID-LINK--[5] |

| Matrix Scientific | 183803-06-7 | N/A | Inquire | --INVALID-LINK--[6][7] |

| Pharmaffiliates | 183803-06-7 | N/A (Sold as a reference standard) | Inquire | --INVALID-LINK--[8] |

| Fluorochem | 183803-06-7 | 98% | Inquire | --INVALID-LINK--[9] |

| Parchem | 18282-51-4 / 183803-06-7 | N/A | Bulk/R&D | --INVALID-LINK--[10] |

Synthesis, Regioselectivity, and Potential Impurities

A robust quality control strategy begins with understanding the material's synthetic origin. This compound is typically synthesized via electrophilic iodination of 2-methylphenol (o-cresol). The regiochemical outcome of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents on the aromatic ring.

-

-OH Group: A powerful activating, ortho, para-director.

-

-CH₃ Group: A moderately activating, ortho, para-director.

The interplay of these directing effects makes the synthesis non-trivial and susceptible to the formation of isomeric impurities. The hydroxyl group most strongly activates positions 4 and 6. The methyl group activates positions 3, 5, and 6. While position 6 is sterically hindered by the adjacent methyl group, the formation of various mono-iodinated isomers is possible. Therefore, the crude product is likely a mixture that requires careful purification.

Common Potential Impurities:

-

Regioisomers: 4-Iodo-2-methylphenol is a common and often difficult-to-separate impurity. Other isomers like 3-iodo- and 6-iodo-2-methylphenol may also be present.

-

Over-iodination Products: Di- or even tri-iodinated phenols can form if the reaction stoichiometry is not carefully controlled.

-

Starting Material: Residual, unreacted 2-methylphenol.

The presence of these impurities can have significant downstream consequences, leading to difficult purification challenges in subsequent synthetic steps and the generation of unintended side products.

Quality Control and In-House Verification

It is imperative for researchers to perform in-house validation of procured this compound, even when a supplier's CoA is provided. A multi-technique approach ensures unambiguous confirmation of identity, purity, and isomeric integrity.

The Certificate of Analysis (CoA)

The CoA is the primary quality document from the supplier. Researchers should critically evaluate it to ensure it contains the necessary information. Below is a representative template for what to expect.

Representative Certificate of Analysis

| Parameter | Specification | Result | Method |

| Appearance | White to off-white or beige solid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR |

| Purity (HPLC) | ≥ 98.0% (AUC) | 99.2% | HPLC-UV |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |

| CAS Number | 183803-06-7 | 183803-06-7 | - |

Experimental Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure and isomeric identity of the material.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis & Interpretation:

-

Methyl Protons (-CH₃): Expect a singlet at approximately δ 2.2-2.3 ppm.

-

Hydroxyl Proton (-OH): Expect a broad singlet; its chemical shift is concentration-dependent and it may exchange with residual water in the solvent.

-

Aromatic Protons (Ar-H): The key to confirming the 5-iodo substitution pattern is the splitting of the three aromatic protons.

-

One proton will appear as a doublet (d).

-

One proton will appear as a doublet of doublets (dd).

-

One proton will appear as a singlet or a narrowly split doublet (d).

-

-

The specific coupling constants (J-values) between these protons will definitively confirm the 1,2,5-substitution pattern. The absence of significant signals corresponding to other isomeric patterns is crucial.[11][12]

-

Experimental Protocol: Purity and Isomer Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying purity and separating potential isomeric impurities. A reversed-phase method is most suitable for this class of compound.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-碘-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 183803-06-7 [sigmaaldrich.com]

- 5. 183803-06-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 183803-06-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Matrix Scientific [matrixscientific.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. parchem.com [parchem.com]

- 11. This compound(183803-06-7) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Functional Groups of 5-Iodo-2-methylphenol

Abstract: This technical guide provides a comprehensive analysis of the functional groups present in 5-Iodo-2-methylphenol, a molecule of significant interest in synthetic organic chemistry and drug development. We will delve into the structural and electronic properties of the hydroxyl, methyl, and iodo functional groups, as well as the overarching influence of the aromatic system. This document will explore the interplay of these groups, their impact on the molecule's reactivity, and the spectroscopic techniques used for their characterization. Detailed experimental protocols for the identification and transformation of these functional groups are provided to offer researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction to this compound

This compound, also known as 5-iodo-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇IO.[1][2] It belongs to the class of iodinated phenols, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[3] The strategic placement of the iodo, methyl, and hydroxyl groups on the benzene ring imparts a unique set of chemical and physical properties to the molecule, making it a versatile building block in organic synthesis.

The cresol moiety (a methylphenol) itself is a significant industrial chemical, used as a disinfectant and in the production of resins and other chemicals.[4][5][6] The introduction of an iodine atom adds a reactive handle for various coupling reactions, further expanding its synthetic utility.[7] Understanding the individual contributions and synergistic effects of each functional group is paramount for its effective utilization in research and development.

Structural and Electronic Landscape

The foundation of this compound's reactivity lies in the interplay of its constituent functional groups attached to the aromatic ring. Each group exerts distinct electronic effects—inductive and resonance—that modulate the electron density of the benzene ring and influence the molecule's overall chemical behavior.

The Aromatic System: The Core Scaffold

The benzene ring provides a stable, planar scaffold for the functional groups. Its delocalized π-electron system is susceptible to electrophilic aromatic substitution, a key class of reactions for modifying the molecule. The nature and position of the substituents dictate the rate and regioselectivity of these reactions.

The Hydroxyl (-OH) Group: The Activating Director

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This activating effect makes the aromatic ring more susceptible to attack by electrophiles. Phenols, in general, are weakly acidic due to the resonance stabilization of the corresponding phenoxide ion.[8][9]

The Methyl (-CH₃) Group: A Modest Contributor

The methyl group is a weakly activating group and also an ortho, para-director. It exerts its influence primarily through a positive inductive effect (+I), donating electron density to the aromatic ring and stabilizing the carbocation intermediates formed during electrophilic substitution.

The Iodo (-I) Group: A Deactivating Halogen

The iodo group, like other halogens, exhibits a dual electronic effect. It is inductively withdrawing (-I) due to the high electronegativity of iodine, which deactivates the ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated to the ring through resonance (+R), directing incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.

Synergy of Functional Groups

The combined electronic effects of the hydroxyl, methyl, and iodo groups in this compound create a nuanced reactivity profile. The powerful activating effect of the hydroxyl group dominates, making the ring more reactive than benzene. The directing effects of the hydroxyl and methyl groups are synergistic, reinforcing electron density at specific positions. The iodo group, while deactivating, provides a crucial site for cross-coupling reactions.

Spectroscopic Characterization of Functional Groups

The identification and confirmation of the functional groups in this compound are routinely achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H (hydroxyl) | 3200-3600 (broad) | The broadness of the peak is due to hydrogen bonding.[11] |

| C-O (phenol) | ~1220 | Distinguishes phenols from aliphatic alcohols.[11] |

| Aromatic C-H | 3000-3100 | Sharp peaks characteristic of sp² C-H bonds.[11] |

| Aromatic C=C | 1500-1600 | Medium to strong absorptions.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H | 6.5 - 8.0 | Varies (doublets, singlets) | The exact shifts and coupling patterns depend on the substitution pattern. |

| -OH | 4.0 - 7.0 | Broad singlet | The chemical shift is variable and depends on concentration and solvent. The peak will disappear upon a D₂O shake.[12] |

| -CH₃ | ~2.2 | Singlet | The methyl protons are not coupled to any other protons. |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-I | ~90 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-CH₃ | 130 - 140 |

| -CH₃ | ~20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 234.03.[1] Phenols often exhibit a strong molecular ion peak and characteristic fragmentation patterns, including the loss of CO (M-28) and HCO (M-29).[12]

Experimental Protocols for Functional Group Identification and Reactions

This section provides detailed, step-by-step methodologies for the qualitative identification and chemical transformation of the functional groups in this compound.

Identification of the Phenolic Hydroxyl Group

The presence of the phenolic hydroxyl group can be confirmed through simple and reliable colorimetric tests.

4.1.1. Ferric Chloride Test

Principle: Phenols react with a neutral ferric chloride solution to produce a distinct coloration, which can range from violet, blue, green, to red-brown.[13][14] This is a result of the formation of a colored iron-phenol complex.

Protocol:

-

Dissolve a small crystal or a few drops of this compound in water or a water/ethanol mixture.

-

Add a few drops of a freshly prepared 1% aqueous ferric chloride (FeCl₃) solution.

-

Observe any color change. A positive test is indicated by the appearance of a distinct color.[13][14]

4.1.2. Litmus Test

Principle: Phenols are weakly acidic and will turn moist blue litmus paper red.[8][13] This test helps to differentiate phenols from neutral compounds.

Protocol:

-

Place a small crystal of this compound on a piece of moist blue litmus paper.

-

Alternatively, spot a solution of the compound onto the litmus paper.

-

Observe a color change from blue to red, indicating acidic character.[13]

Reactions of the Aromatic Ring

The electron-rich aromatic ring of this compound readily undergoes electrophilic aromatic substitution reactions.

4.2.1. Bromination

Principle: The highly activated phenolic ring reacts readily with bromine water to give a polybrominated product, which precipitates out of the solution. This reaction serves as a qualitative test for the presence of a phenol.[8]

Protocol:

-

Prepare an aqueous solution of this compound.

-

Add bromine water dropwise with constant shaking.

-

The disappearance of the brown color of the bromine and the formation of a white or off-white precipitate indicates a positive test.[8]

Reactions Involving the Iodo Group

The iodo group is an excellent leaving group and a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

4.3.1. Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is a powerful method for forming C-C bonds.

Protocol (Illustrative Example):

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Visualization of Key Concepts

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound highlighting the key functional groups.

Workflow for Functional Group Identification

Caption: A logical workflow for the comprehensive identification of functional groups in this compound.

Conclusion

This compound is a molecule with a rich and varied chemical personality, stemming from the unique combination of its hydroxyl, methyl, and iodo functional groups on an aromatic scaffold. A thorough understanding of the electronic interplay between these groups is crucial for predicting and harnessing its reactivity in synthetic applications. The spectroscopic and chemical testing protocols outlined in this guide provide a robust framework for the characterization of this important synthetic intermediate. For researchers in drug discovery and materials science, a deep appreciation for the functional group chemistry of molecules like this compound is indispensable for the rational design and synthesis of novel chemical entities.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7IO) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. Cresol | Solvent, Disinfectant, Antiseptic | Britannica [britannica.com]

- 5. nbinno.com [nbinno.com]

- 6. Cresol - Wikipedia [en.wikipedia.org]

- 7. 2-Iodophenol - Wikipedia [en.wikipedia.org]

- 8. QUALITATIVE TESTS OF PHENOLS - Pharmacareerinsider [pharmacareerinsider.com]

- 9. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 [pw.live]

- 10. infinitalab.com [infinitalab.com]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

A Technical Guide to the Preliminary Biological Screening of 5-Iodo-2-methylphenol

This guide provides a comprehensive framework for conducting the initial biological evaluation of 5-Iodo-2-methylphenol, a substituted phenolic compound with potential for further development in various biomedical applications. The described workflow is designed to efficiently characterize the compound's foundational safety profile and explore its most probable biological activities based on its chemical structure.

The strategic approach outlined herein prioritizes a tiered screening cascade. This methodology ensures that a baseline understanding of cytotoxicity is established before committing resources to more complex and specific mechanistic assays. Each protocol is presented as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Compound Profile and Safety Precautions

Before initiating any experimental work, a thorough understanding of the test article, this compound, is paramount.

Chemical Properties:

Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].

Core Handling Protocol:

-

Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood. Wear a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety goggles[3][4].

-

Dispensing: Handle as a solid to avoid dust formation. If creating solutions, add the solvent to the pre-weighed solid.

-

Solubilization: Due to its phenolic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions[5]. The final concentration of DMSO in cell-based assays should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

-

Storage: Store the solid compound at 4°C, protected from light[2]. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

-

Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste[3].

A Tiered Screening Strategy

A logical, tiered approach is the most efficient method for the preliminary evaluation of a novel compound. This strategy begins with broad assessments of toxicity and progresses to more specific, hypothesis-driven assays.

Caption: A tiered workflow for the biological screening of this compound.

Tier 1: Foundational Screening Protocols

The primary goal of Tier 1 is to assess the compound's general toxicity and broad-spectrum antimicrobial potential. This is a critical first step in early-stage drug discovery to identify potential liabilities and establish a concentration range for subsequent testing[6][7].

In Vitro Cytotoxicity Assessment

Rationale: The Resazurin Reduction Assay is selected for its sensitivity, simplicity, and compatibility with high-throughput screening. It measures the metabolic activity of viable cells, where the blue resazurin dye is reduced to the fluorescent pink resorufin by mitochondrial reductases. A decrease in fluorescence indicates a loss of cell viability.

Experimental Protocol: Resazurin Reduction Assay

-

Cell Culture: Seed human cell lines (e.g., HeLa for a cancerous line and HEK293 for a non-cancerous line) into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from the DMSO stock. The final concentration range should typically span from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Assay Development: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

-

Broad-Spectrum Antimicrobial Screening

Rationale: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[8]. This provides a clear endpoint for assessing antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Selection: Use a panel of representative pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Yeast: Candida albicans (e.g., ATCC 90028)

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to a turbidity equivalent to a 0.5 McFarland standard[8].

-

Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound in the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a "growth control" (broth with inoculum, no compound) and a "sterility control" (broth only)[8].

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 1: Representative Data Summary for Tier 1 Screening

| Assay | Target Organism/Cell Line | Endpoint | Result (Hypothetical) |

| Cytotoxicity | HeLa | IC₅₀ | 25.5 µM |

| Cytotoxicity | HEK293 | IC₅₀ | 85.2 µM |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| Antimicrobial | E. coli | MIC | >128 µg/mL |

| Antimicrobial | C. albicans | MIC | 64 µg/mL |

Tier 2: Mechanistic Probing

Based on the phenolic structure of the compound, antioxidant and enzyme inhibitory activities are plausible mechanisms of action. Phenolic compounds are well-known radical scavengers and can interact with a wide range of enzymes[5][9].

Antioxidant Activity Assessment

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging ability of a compound[10]. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color upon accepting a hydrogen atom or an electron from an antioxidant. The degree of discoloration is proportional to the scavenging activity.

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Controls: Include a blank (methanol only) and a positive control (e.g., Trolox or Ascorbic Acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the EC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Enzyme Inhibition Screening

Rationale: Thyroid Peroxidase (TPO) is a key enzyme in thyroid hormone synthesis. Many phenolic compounds are known to inhibit TPO, and the presence of an iodine atom on the test compound makes this a particularly relevant target[11]. The assay measures the TPO-catalyzed oxidation of a substrate like guaiacol in the presence of hydrogen peroxide.

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

Porcine TPO enzyme solution

-

Guaiacol solution (substrate)

-

Hydrogen peroxide (H₂O₂) solution

-

This compound dilutions

-

-

Assay Procedure (in 96-well plate):

-

Add 50 µL of buffer, 40 µL of the test compound dilution, 50 µL of guaiacol, and 20 µL of TPO enzyme solution to each well[11].

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of H₂O₂.

-

-

Data Acquisition: Immediately measure the change in absorbance at 470 nm over 3-5 minutes using a plate reader in kinetic mode. The rate of color formation is proportional to enzyme activity.

-

Controls: Use a known TPO inhibitor (e.g., propylthiouracil) as a positive control and a vehicle control (DMSO in buffer).

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

-

Table 2: Representative Data Summary for Tier 2 Screening

| Assay | Target | Endpoint | Result (Hypothetical) |

| Antioxidant | DPPH Radical | EC₅₀ | 45.8 µM |

| Enzyme Inhibition | Thyroid Peroxidase (TPO) | IC₅₀ | 12.3 µM |

Interpretation and Future Directions

The preliminary screening data provides the first glimpse into the bioactivity profile of this compound.

-

Selective Toxicity: The hypothetical data in Table 1 suggests some selectivity, with the compound being more cytotoxic to a cancer cell line (HeLa) than a non-cancerous line (HEK293) and more active against Gram-positive bacteria than Gram-negative bacteria. This selectivity is a desirable trait for further development.

-

Mechanistic Clues: The antioxidant and enzyme inhibitory activities (Table 2) provide potential mechanisms of action that could explain the observed cytotoxicity or antimicrobial effects. For example, TPO inhibition is a specific and potent activity that could be pursued for thyroid-related disorders.

-

Next Steps: Promising results from this initial screen would warrant progression to more advanced studies, such as:

-

Mechanism of Action Studies: If cytotoxicity is observed, investigate the mode of cell death (apoptosis vs. necrosis), effects on the cell cycle, and involvement of reactive oxygen species (ROS)[12][13].

-

Expanded Profiling: Test against a broader panel of cancer cell lines or microbial strains, including drug-resistant variants.

-

In Vivo Models: If a strong and selective in vitro effect is confirmed, the next logical step would be to assess the compound's efficacy and safety in animal models.

-

This structured, in-depth guide provides a robust starting point for researchers and drug development professionals to efficiently and effectively conduct the preliminary biological screening of this compound, paving the way for its potential development as a therapeutic agent.

References

- 1. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. news-medical.net [news-medical.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 5-Iodo-2-methylphenol

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions, functional group tolerance, and high yields, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specific, functionally rich substrate: 5-Iodo-2-methylphenol. The presence of a highly reactive iodide, a potentially reactive phenolic hydroxyl group, and a methyl substituent presents a unique case study for optimizing this powerful transformation. We will explore both the classic copper-co-catalyzed method and the increasingly prevalent copper-free variants.

Core Concepts: The Engine of the Reaction

The Sonogashira reaction is traditionally powered by two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this dual mechanism is critical for troubleshooting and adapting the protocol to new substrates.

-

The Palladium Cycle: The primary catalyst, a Pd(0) species, initiates the reaction by undergoing oxidative addition with the aryl iodide (this compound). This step forms a Pd(II) intermediate.[6][7]

-

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[8] This step is crucial as it activates the alkyne.

-